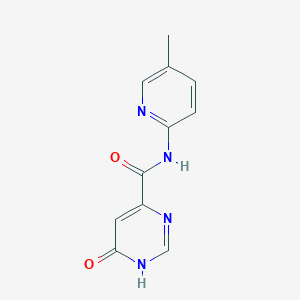

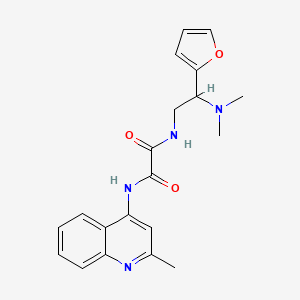

![molecular formula C19H21N3O4S B2718190 ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 923184-99-0](/img/structure/B2718190.png)

ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct synthesis route available for the exact compound, there are some related studies that might provide insights. For instance, a paper describes the development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enol containing a Michael acceptor . This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature. Typically, such properties would include things like melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique

Antiallergy Activity

A study conducted by Althuis, Moore, and Hess (1979) found that a structurally related prototype, through modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid, demonstrated significant oral antiallergy activity, surpassing disodium cromoglycate in potency in rat passive cutaneous anaphylaxis tests. This work highlights the potential of related compounds in developing potent orally active antiallergy agents (Althuis et al., 1979).

Antimicrobial and Mosquito Larvicidal Activities

Rajanarendar et al. (2010) synthesized a series of compounds by cyclization of related ethyl carboxylates with 3-amino-5-methylisoxazole, which showed significant antibacterial, antifungal, and mosquito larvicidal activities against various strains and Culex quinquefasciatus larvae, respectively. This indicates the potential use of such compounds in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).

Corrosion Inhibition

A theoretical study on the inhibition efficiencies of some quinoxalines, including compounds structurally similar to the query compound, as corrosion inhibitors for copper in nitric acid was performed by Zarrouk et al. (2014). Quantum chemical calculations were used to determine the relationship between molecular structure and inhibition efficiency, finding a consistency with experimental data. This suggests potential applications in protecting metals from corrosion (Zarrouk et al., 2014).

Cytotoxic Activity

Stolarczyk et al. (2018) reported on the synthesis and cytotoxic activity of novel 4-thiopyrimidine derivatives starting from a related ethyl carboxylate. The study examined the effects of these compounds on various human cancer cell lines, providing insights into the structural features influencing cytotoxicity and offering a foundation for future anticancer research (Stolarczyk et al., 2018).

Nonlinear Optical Properties

Dhandapani et al. (2017) explored the nonlinear optical properties of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, highlighting its potential application in the field of optical materials science. This research demonstrates the utility of related compounds in the development of new materials with desirable optical characteristics (Dhandapani et al., 2017).

Orientations Futures

Given the lack of information about this specific compound, future research could focus on its synthesis and characterization, investigation of its chemical reactivity, and screening for potential biological activity. The presence of both quinoline and pyrimidine rings in its structure suggests that it might have interesting pharmacological properties .

Propriétés

IUPAC Name |

ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-3-26-18(24)16-12(2)20-19(25)21-17(16)27-11-15(23)22-10-6-8-13-7-4-5-9-14(13)22/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPIAMKZQGRFEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

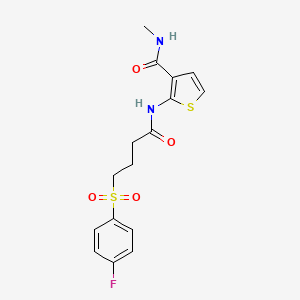

![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)

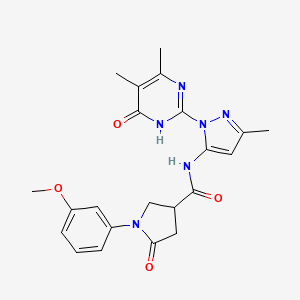

![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)

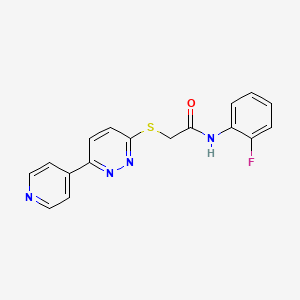

![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide](/img/structure/B2718120.png)

![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)